

Spectroscopic Profile of 6-Amino-1-naphthalenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1-naphthalenesulfonic acid

Cat. No.: B160885

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthalenesulfonic acid, also known as Dahl's Acid, is a key intermediate in the synthesis of various dyes and pigments. Its chemical structure, consisting of a naphthalene core substituted with both an amino and a sulfonic acid group, imparts specific spectroscopic properties that are crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for **6-Amino-1-naphthalenesulfonic acid**, including detailed experimental protocols and data summaries.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **6-Amino-1-naphthalenesulfonic acid**.

Table 1: ^1H NMR Spectroscopic Data for 1-Aminonaphthalene-6-sulfonic acid*

Chemical Shift (ppm)	Multiplicity	Assignment
8.204	Doublet	Aromatic CH
7.986	Multiplet	Aromatic CH
7.943	Multiplet	Aromatic CH
7.819	Multiplet	Aromatic CH
7.57	Multiplet	Aromatic CH

Note: Data obtained for 1-Aminonaphthalene-6-sulfonic acid, which is an alternative name for **6-Amino-1-naphthalenesulfonic acid**. The spectrum was recorded in DMSO-d6.[1]

Table 2: Mass Spectrometry Data for 1-Aminonaphthalene-6-sulfonic acid*

m/z	Relative Intensity (%)	Assignment
223.0	100.0	[M]+ (Molecular Ion)
224.0	12.4	[M+1]+
225.0	5.8	[M+2]+
142.0	14.5	Fragment Ion
130.0	10.8	Fragment Ion
115.0	44.7	Fragment Ion

Note: Data obtained for 1-Aminonaphthalene-6-sulfonic acid.[1]

Table 3: Infrared (IR) Spectroscopy Data

While a complete, peer-reviewed IR spectrum with peak assignments for **6-Amino-1-naphthalenesulfonic acid** is not readily available in the searched literature, characteristic absorption bands for related naphthalenesulfonic acid derivatives can be expected. These typically include:

Wavenumber Range (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	O-H (of SO ₃ H), N-H	Stretching
3000-2500	C-H (aromatic)	Stretching
~1600	C=C (aromatic)	Stretching
1200-1030	S=O (sulfonic acid)	Stretching
692	C-S	Stretching

Note: These are general ranges and specific peaks may vary. Data is inferred from spectra of related compounds.[\[2\]](#)[\[3\]](#)

¹³C NMR and UV-Visible Spectroscopic Data

Despite a thorough search of available literature, specific ¹³C NMR and UV-Visible spectroscopic data for **6-Amino-1-naphthalenesulfonic acid** could not be located.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

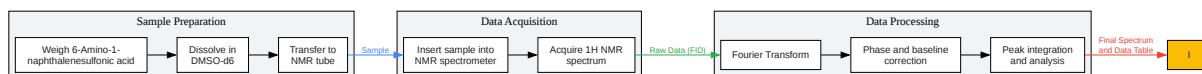
¹H NMR Spectroscopy Protocol

A sample of 1-Aminonaphthalene-6-sulfonic acid was prepared as a saturated solution in deuterated dimethyl sulfoxide (DMSO-d6). The ¹H NMR spectrum was acquired on a 399.65 MHz NMR spectrometer.[\[1\]](#) Standard acquisition parameters for routine ¹H NMR would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

Mass Spectrometry

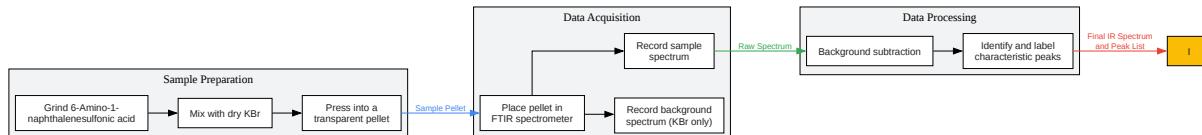
Electron Ionization Mass Spectrometry (EI-MS) Protocol

The mass spectrum of 1-Aminonaphthalene-6-sulfonic acid was obtained using a direct insertion probe with an electron ionization source operating at 75 eV. The source temperature was maintained at 190 °C, and the sample temperature was 250 °C.[1]


Infrared (IR) Spectroscopy

FTIR Spectroscopy (KBr Pellet Method) Protocol

For solid samples like **6-Amino-1-naphthalenesulfonic acid**, the KBr pellet technique is commonly employed.[4][5] A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed in a die under high pressure to form a thin, transparent pellet. The FTIR spectrum is recorded by passing an infrared beam through the pellet. A background spectrum of a pure KBr pellet is typically recorded first for background correction.


Visualizations

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for ¹H NMR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR Spectroscopy (KBr Pellet Method).

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **6-Amino-1-naphthalenesulfonic acid**. The provided ^1H NMR and mass spectrometry data, along with the characteristic IR absorption regions, serve as a valuable reference for the identification and characterization of this compound. The detailed experimental protocols offer guidance for reproducing these results. Further research is warranted to obtain and publish the ^{13}C NMR and UV-Visible spectra to complete the spectroscopic profile of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Aminonaphthalene-6-sulfonic acid(119-79-9) ^1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. 6-Aminonaphthalene-1-sulphonic acid | C10H9NO3S | CID 66470 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-1-naphthalenesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160885#spectroscopic-data-of-6-amino-1-naphthalenesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com